molecular formula C9H16ClNO3 B1478170 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one CAS No. 2097993-44-5

2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one

Cat. No.: B1478170
CAS No.: 2097993-44-5
M. Wt: 221.68 g/mol
InChI Key: XPKGYYOVDVKTSV-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a chloroethanone moiety attached to a pyrrolidine ring substituted with ethoxy and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3-ethoxy-4-methoxypyrrolidine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrrolidines with various functional groups.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug synthesis, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3-methoxy-4-ethoxypyrrolidin-1-yl)ethan-1-one: Similar structure but with reversed positions of the ethoxy and methoxy groups.

    2-Bromo-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one: Similar structure but with a bromo group instead of a chloro group.

    2-Chloro-1-(3-ethoxy-4-methoxypiperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in various fields of research.

Properties

IUPAC Name

2-chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-3-14-8-6-11(9(12)4-10)5-7(8)13-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKGYYOVDVKTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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